3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide
Description
This compound features a 1,3-thiazole core substituted at position 2 with a phenylcarbamoyl amino group and at position 4 with a propanamide chain linked to a thiophen-2-ylmethyl moiety. Its structure combines aromatic (phenyl, thiophene) and heterocyclic (thiazole) elements, which are common in bioactive molecules.
Properties
IUPAC Name |
3-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c23-16(19-11-15-7-4-10-25-15)9-8-14-12-26-18(21-14)22-17(24)20-13-5-2-1-3-6-13/h1-7,10,12H,8-9,11H2,(H,19,23)(H2,20,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDBSJPLPFZBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[(thiophen-2-yl)methyl]propanamide is a thiazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparative studies with similar compounds.
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 294.35 g/mol
- CAS Number : 1040647-99-1
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized using appropriate starting materials under controlled conditions.
- Introduction of the Phenylcarbamoyl Group : This step typically involves coupling reactions that introduce the phenylcarbamoyl moiety to the thiazole structure.
- Attachment of the Thiophenyl Group : Finally, the thiophenyl group is added to create the final product through a nucleophilic substitution reaction.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For instance:
-
Inhibition Against Bacteria : The compound shows potent inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values reported as low as 0.21 μM .
Bacterial Strain MIC (μM) Pseudomonas aeruginosa 0.21 Escherichia coli 0.21
Antifungal Activity
The compound also demonstrates antifungal activity against fungi from the genus Candida and Saccharomyces, with notable selective action against Gram-positive microorganisms like Micrococcus luteus and some Gram-negative strains .
Cytotoxicity Studies
Cytotoxicity assays on various cell lines (e.g., HaCat and Balb/c 3T3) reveal promising results, indicating that these compounds may have therapeutic potential in cancer treatment .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts by binding to critical enzymes such as DNA gyrase and MurD, which are essential for bacterial replication.
Enzyme Interaction Type Key Residues DNA gyrase Hydrogen bonds SER1084, ASP437, GLY459 MurD π–π stacking Phenyl group interactions
Comparative Analysis
When compared to similar thiazole derivatives, This compound exhibits unique binding affinities and biological activities due to its specific functional groups:
| Compound Name | Antimicrobial Activity |
|---|---|
| 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(thiophen-2-yl)methylpropanamide | High |
| 3-{2-[(phenylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(pyridin-3-yl)methylpropanamide | Moderate |
Case Studies
- Clinical Applications : A recent study highlighted the efficacy of thiazole derivatives in treating infections caused by resistant bacterial strains. The compound was shown to enhance survival rates in infected models compared to traditional antibiotics .
- In vitro Studies : In vitro studies on hepatocellular carcinoma cells indicated that derivatives similar to this compound could induce apoptosis and inhibit cell proliferation effectively .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
Key Observations :
- Substituent Impact : The target compound’s phenylcarbamoyl group distinguishes it from cyclohexylcarbamoyl (higher rigidity in phenyl) or oxadiazole-sulfanyl derivatives (enhanced polarity) .
- Molecular Weight : The target compound (407.49 g/mol) is heavier than oxadiazole analogs (389 g/mol) but lighter than fluorophenyl derivatives (433 g/mol), suggesting moderate bioavailability.
- Thermal Stability : Oxadiazole derivatives (7d) exhibit defined melting points (~150°C), while carbamoyl-thiazole analogs lack such data, complicating direct stability comparisons.
Pharmacological and Mechanistic Insights
- Antimicrobial Activity : Oxadiazole-thiazole hybrids (e.g., 7d) show antimicrobial properties, likely due to sulfanyl bridges disrupting bacterial membranes . The target compound lacks this bridge but may leverage thiophene’s electron-rich aromaticity for similar effects.
- Enzyme Inhibition : Compounds like Bruchaprotafibum () inhibit HPTPß via thiazole-thiophene motifs, suggesting the target compound could share this mechanism . Cyclohexylcarbamoyl analogs () further support thiazole’s role in phosphatase binding.
- Antioxidant Potential: highlights phenylcarbamoyl derivatives (e.g., compound 4) with reducing power, implying the target compound’s phenyl group may contribute to radical scavenging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
